Monoglycérides
Monoacylglycerols are a class of lipids characterized by the presence of one fatty acid esterified to a glycerol backbone, with the remaining two hydroxyl groups being unesterified. These compounds play crucial roles in various applications due to their unique properties. In food science, monoacylglycerols serve as emulsifiers and anti-caking agents, enhancing texture and stability in confectionery, baking, and dairy products. They are also used in the pharmaceutical industry for drug delivery systems owing to their low toxicity and biocompatibility. Additionally, these lipids find applications in cosmetics where they improve skin care products' absorption and efficacy. The diverse functional properties of monoacylglycerols make them versatile ingredients across multiple sectors, offering benefits such as improved mouthfeel, solubility, and dispersion characteristics.

Littérature connexe
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
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5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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